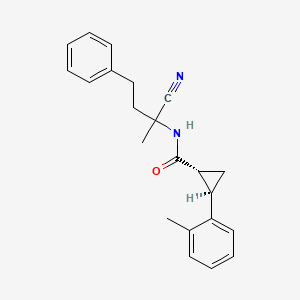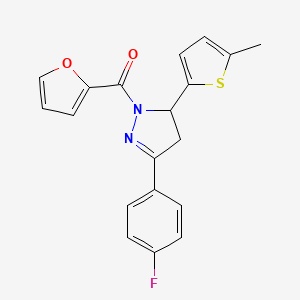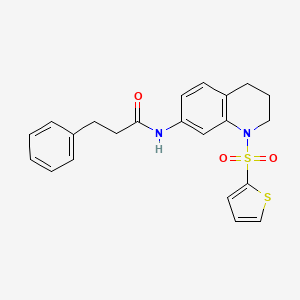
3-phenyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "3-phenyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide" often involves complex reactions, including halogenated hydrocarbon amination and Michael reactions. For instance, halogenated hydrocarbon amination has been employed to produce compounds with similar structural elements, confirmed through various analytical techniques such as IR, NMR, and X-ray diffraction (Bai et al., 2012). Moreover, Michael reactions have been utilized for the creation of compounds with significant biological activities, demonstrating the versatility and potential of such synthetic approaches (S. M. El Rayes et al., 2019).
Molecular Structure Analysis
X-ray crystallography plays a pivotal role in determining the molecular structure of these compounds, revealing intricate details such as dihedral angles and the arrangement of molecular constituents, which are crucial for understanding their chemical behavior and interactions (Z. Yao et al., 2006).
Chemical Reactions and Properties
The compound's chemical reactivity and properties are influenced by its structure, with studies showing how modifications in the molecular framework can lead to varied biological activities and interaction capabilities. Research has delved into how different substitutions on the core structure affect its function and interaction with biological targets (S. Murugesan et al., 2010).
Physical Properties Analysis
Physical properties, such as crystal system, space group, and geometric bond lengths, are determined through comprehensive analytical methods, including X-ray diffraction and density functional theory (DFT). These properties are essential for predicting the behavior of the compound in various environments and for its application in material science (Bai et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and the formation of weak hydrogen bonds, are critical for understanding the compound's potential applications in chemical synthesis and pharmaceutical development. Investigations into these properties provide insights into how the compound interacts at the molecular level, influencing its stability and reactivity (V. D. Dyachenko et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has focused on synthesizing and analyzing the structures of related compounds, demonstrating the interest in novel synthetic routes and structural elucidation for potential pharmaceutical applications. For instance, the synthesis of related quinoline derivatives has been explored for their potential as anticancer agents, showcasing the importance of structural analysis in drug development (El Rayes et al., 2019). Additionally, the crystal structures of similar compounds have been elucidated to understand their molecular configurations (Yao et al., 2006), further contributing to the field of medicinal chemistry.
Anticancer Activity
Several studies have investigated the anticancer activities of compounds with structural similarities, highlighting the potential of these molecules in cancer therapy. The antiproliferative activity of synthesized compounds against various cancer cell lines has been a significant area of research, indicating the therapeutic potential of these molecules (Gomez-Monterrey et al., 2011). This research underscores the importance of chemical synthesis in developing new anticancer agents.
Anticonvulsant and Antimicrobial Activities
Research has also extended to evaluating the anticonvulsant and antimicrobial activities of related compounds, demonstrating the versatility of these molecules in addressing different therapeutic needs. The synthesis of hybrid compounds derived from known antiepileptic drugs has shown broad spectra of activity in preclinical seizure models, suggesting potential applications in treating epilepsy (Kamiński et al., 2015). Additionally, the antimicrobial activity of selected derivatives emphasizes the potential of these compounds in combating microbial infections (Elkholy & Morsy, 2006).
Propiedades
IUPAC Name |
3-phenyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c25-21(13-10-17-6-2-1-3-7-17)23-19-12-11-18-8-4-14-24(20(18)16-19)29(26,27)22-9-5-15-28-22/h1-3,5-7,9,11-12,15-16H,4,8,10,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMXDNDOHWGJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2498229.png)
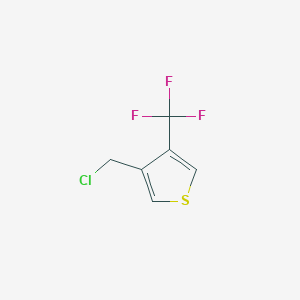
![2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2498231.png)



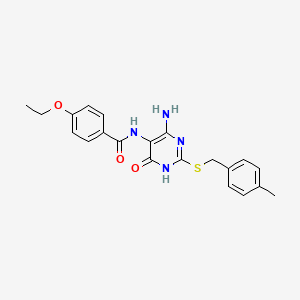
![methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2498240.png)
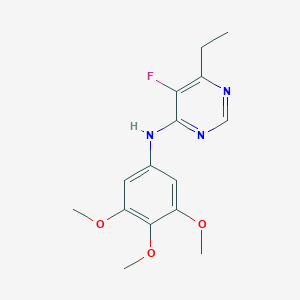
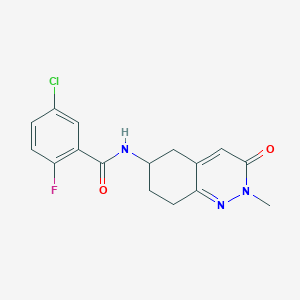
![[1-(2-Bromoethoxy)propyl]benzene](/img/structure/B2498246.png)
